Atopaxar

Description

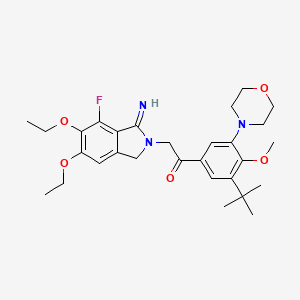

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38FN3O5/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32/h13-15,31H,7-12,16-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKAUGRRIXBIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751475-53-3 | |

| Record name | Atopaxar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0751475533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atopaxar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOPAXAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTI275SD2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atopaxar's Antagonistic Action on PAR-1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atopaxar is a potent, orally active, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a key mediator of thrombin-induced platelet activation. By competitively inhibiting the PAR-1 receptor, this compound effectively blocks the signaling cascade that leads to platelet aggregation and thrombus formation. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Introduction to PAR-1 and Platelet Activation

Protease-Activated Receptors (PARs) are a family of G protein-coupled receptors (GPCRs) that are uniquely activated by proteolytic cleavage of their extracellular N-terminus.[1] This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor.[1][2] In human platelets, PAR-1 is the principal receptor responsible for mediating the pro-thrombotic effects of thrombin, a potent platelet activator.[3][4]

Upon activation by thrombin, PAR-1 undergoes a conformational change that initiates intracellular signaling through coupling with heterotrimeric G proteins, primarily Gαq and Gα12/13.[5][6] This signaling cascade culminates in platelet shape change, degranulation, and aggregation, critical steps in the formation of a thrombus.[5]

This compound's Mechanism of Action at the PAR-1 Receptor

This compound functions as a direct, competitive, and reversible antagonist of the PAR-1 receptor.[7][8] It is classified as an orthosteric inhibitor, meaning it binds to the same site as the natural ligand (the tethered N-terminal sequence), thereby preventing receptor activation.[5][9]

The key steps in this compound's mechanism of action are:

-

Binding to PAR-1: this compound binds to the ligand-binding pocket on the extracellular domain of the PAR-1 receptor.[5]

-

Inhibition of Thrombin-Induced Activation: By occupying the binding site, this compound sterically hinders the interaction of the thrombin-cleaved tethered ligand with the receptor.[9]

-

Blockade of Downstream Signaling: This prevention of receptor activation effectively halts the downstream signaling cascade mediated by Gαq and Gα12/13.[9]

-

Inhibition of Platelet Aggregation: Consequently, the physiological responses of platelet shape change, granule release, and aggregation are inhibited.[4][10]

Quantitative Pharmacodynamic and Binding Data

The efficacy of this compound in inhibiting PAR-1 has been quantified through various in vitro and clinical studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| IC50 | 64 nM | TRAP-mediated platelet aggregation | [11] |

| IC50 | 19 nM | haTRAP binding to PAR-1 on human platelet membranes | [7] |

| Onset of Action | ~3.5 hours | Pharmacokinetic studies | [11] |

| Half-life | 23 hours | Pharmacokinetic studies | [11] |

Table 1: In Vitro and Pharmacokinetic Properties of this compound

| This compound Dose | Mean Platelet Inhibition | Study Population | Reference |

| 400 mg (loading dose) | >80% (at 3-6 hours) | Acute Coronary Syndrome | [11][12] |

| 50 mg (maintenance) | 20-50% | Acute Coronary Syndrome & Coronary Artery Disease | [11] |

| 100 mg (maintenance) | >90% | Acute Coronary Syndrome & Coronary Artery Disease | [11][13] |

| 200 mg (maintenance) | >90% | Acute Coronary Syndrome & Coronary Artery Disease | [11][13] |

Table 2: Clinical Platelet Inhibition with this compound

Signaling Pathways

The following diagrams illustrate the PAR-1 signaling pathway and the mechanism of its inhibition by this compound.

Caption: PAR-1 Signaling Pathway in Platelets.

Caption: this compound's Mechanism of Action on PAR-1.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Light Transmission Aggregometry (LTA)

This assay measures platelet aggregation by detecting changes in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of an agonist.

Caption: Experimental Workflow for Light Transmission Aggregometry.

Protocol Details:

-

Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate.

-

PRP Preparation: Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature with the brake off. Carefully aspirate the upper platelet-rich plasma (PRP) layer.

-

PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP).

-

Aggregometer Setup: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission. The sample is maintained at 37°C with constant stirring.

-

Assay Procedure:

-

Pipette PRP into a cuvette with a stir bar.

-

Add this compound at various concentrations (or a vehicle control) and incubate.

-

Add a PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP), to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP control. IC50 values are determined by plotting the percentage of inhibition against the log concentration of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the PAR-1 receptor by measuring the displacement of a radiolabeled ligand.

Caption: Experimental Workflow for Radioligand Binding Assay.

Protocol Details:

-

Membrane Preparation: Isolate platelet membranes from human platelets or use membranes from cell lines overexpressing human PAR-1.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl2).

-

Incubation:

-

In a multi-well plate or microcentrifuge tubes, add the platelet membrane preparation.

-

For competitive binding, add increasing concentrations of this compound.

-

Add a fixed concentration of a radiolabeled PAR-1 ligand (e.g., ³H-labeled high-affinity thrombin receptor activating peptide).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled PAR-1 antagonist).

-

Incubate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a well-characterized, reversible, and competitive antagonist of the PAR-1 receptor. Its mechanism of action, centered on the direct blockade of the receptor's ligand-binding site, has been elucidated through a combination of in vitro binding and functional assays, as well as clinical pharmacodynamic studies. The data presented in this guide underscore the potent and specific nature of this compound's antiplatelet effects, providing a solid foundation for its continued investigation and development in the context of atherothrombotic diseases.

References

- 1. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. 2.4. Light transmission Aggregometry [bio-protocol.org]

- 4. journals.viamedica.pl [journals.viamedica.pl]

- 5. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metal-based complexes with antiplatelet properties: antagonists of the platelet-activating factor receptor (PAFR) and other aggregating agents - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03496A [pubs.rsc.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Protease Activated Receptor-1 (PAR-1) Mediated Platelet Aggregation is Dependant on Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. tandfonline.com [tandfonline.com]

Atopaxar: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Atopaxar (E5555) is an investigational, orally active, and reversible antagonist of the protease-activated receptor-1 (PAR-1), the primary receptor for thrombin on human platelets.[1][2][3] By selectively inhibiting PAR-1, this compound interferes with thrombin-mediated platelet activation and aggregation, a key process in the pathophysiology of atherothrombotic diseases such as acute coronary syndrome (ACS) and coronary artery disease (CAD).[1][2][4] This technical guide provides an in-depth overview of the pharmacokinetics, pharmacodynamics, and clinical findings related to this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively reported in the provided Phase II clinical trial literature. However, key characteristics have been described.

This compound exhibits a rapid onset of action, approximately 3.5 hours, and has a long half-life of about 23 hours, supporting a once-daily oral dosing regimen. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and its main route of elimination is through the feces.[5]

Table 1: Summary of this compound Pharmacokinetic Properties

| Parameter | Value/Description | Source |

| Onset of Action | ~3.5 hours | |

| Half-life (t½) | ~23 hours | [5] |

| Metabolism | Hepatic, primarily via CYP3A4 | [5] |

| Elimination | Fecal | |

| Administration | Oral, once daily | [5] |

Pharmacodynamics

Mechanism of Action

Thrombin, a potent serine protease, is a critical mediator of platelet activation and blood coagulation.[4] It exerts its effects on platelets primarily by cleaving the N-terminus of the PAR-1 receptor. This cleavage exposes a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling.[4]

This signaling cascade involves the activation of heterotrimeric G proteins (Gαq, Gαi/z, and Gα12/13), which in turn stimulate downstream pathways leading to platelet shape change, degranulation, and aggregation.[5][6] this compound is a reversible antagonist that binds at or near the tethered ligand binding site on PAR-1, thereby preventing its activation by thrombin.[1] This selective inhibition of PAR-1 blocks thrombin-induced platelet aggregation without affecting platelet aggregation stimulated by other agonists like ADP or collagen.[7]

Caption: this compound inhibits the thrombin-activated PAR-1 signaling pathway in platelets.

Platelet Inhibition

Clinical studies have demonstrated that this compound achieves potent, dose-dependent, and reversible inhibition of platelet aggregation.[8] In Phase II trials, a 400 mg loading dose resulted in over 80% inhibition of thrombin receptor-activating peptide (TRAP)-induced platelet aggregation in 90-100% of subjects within 3 to 6 hours.[1] Maintenance doses sustained high levels of platelet inhibition throughout the treatment period.[1][8]

Table 2: Pharmacodynamic Effects of this compound on Platelet Aggregation

| Study / Dose | Parameter | Result | Source |

| Preclinical | IC₅₀ (vs. TRAP-induced aggregation, human platelets) | 31 nM | [7] |

| Preclinical | IC₅₀ (vs. thrombin-induced aggregation, human platelets) | 64 nM | [7] |

| LANCELOT-ACS (400 mg loading dose) | Inhibition of Platelet Aggregation (IPA) at 1-3 hours | ~74% | [1] |

| LANCELOT-ACS (400 mg loading dose) | Subjects with >80% IPA at 3-6 hours | 90-100% | [1] |

| LANCELOT-ACS (Maintenance, Week 12) | Predose mean IPA (50 mg) | 66.5% | [1] |

| LANCELOT-ACS (Maintenance, Week 12) | Predose mean IPA (100 mg) | 71.5% | [1] |

| LANCELOT-ACS (Maintenance, Week 12) | Predose mean IPA (200 mg) | 88.9% | [1] |

Key Clinical Trials and Experimental Protocols

The primary evaluation of this compound's safety and efficacy comes from a series of Phase II trials, collectively known as the LANCELOT studies.

LANCELOT-ACS Trial

-

Objective: To evaluate the safety and tolerability of this compound in patients with non-ST-elevation acute coronary syndrome (ACS).[1][9]

-

Design: A randomized, double-blind, placebo-controlled trial.[1][9] 603 subjects were randomized within 72 hours of symptom onset to one of three this compound doses or a matching placebo for 12 weeks.[1][10]

-

Treatment Arms:

-

Placebo

-

This compound: 400 mg loading dose, then 50 mg daily

-

This compound: 400 mg loading dose, then 100 mg daily

-

This compound: 400 mg loading dose, then 200 mg daily

-

-

Primary Endpoint: Incidence of bleeding events, classified by Clopidogrel in Unstable Angina to Prevent Recurrent Events (CURE) and Thrombolysis in Myocardial Infarction (TIMI) criteria.[1]

-

Secondary Endpoints: Incidence of major adverse cardiovascular events (MACE), defined as a composite of cardiovascular death, myocardial infarction (MI), stroke, or recurrent ischemia.[1]

Caption: Experimental workflow for the LANCELOT-ACS Phase II clinical trial.

LANCELOT-CAD Trial

-

Objective: To assess the safety and tolerability of prolonged this compound therapy in subjects with stable coronary artery disease (CAD).[3][8]

-

Design: A randomized, double-blind, placebo-controlled trial.[3][8] 720 subjects were randomized to one of three this compound doses or a matching placebo for 24 weeks, with a 4-week follow-up.[3][8]

-

Treatment Arms:

-

Placebo

-

This compound: 50 mg daily

-

This compound: 100 mg daily

-

This compound: 200 mg daily

-

-

Primary Endpoint: Bleeding events (CURE and TIMI criteria).[3][8]

-

Secondary Endpoints: Platelet aggregation and MACE.[3]

J-LANCELOT Trials

-

Objective: To assess the safety and efficacy of this compound in Japanese patients with ACS or high-risk CAD.[11]

-

Design: Two multicenter, randomized, double-blind, placebo-controlled studies.[11] The ACS study (n=241) had a 12-week duration, while the high-risk CAD study (n=263) lasted 24 weeks.[11]

-

Treatment Arms: Similar to the main LANCELOT trials (Placebo, 50 mg, 100 mg, 200 mg daily). The ACS study included a 400 mg loading dose.[5]

Experimental Protocol: Platelet Function Testing

Platelet aggregation was a key pharmacodynamic endpoint in these trials. The typical methodology is as follows:

-

Sample Collection: Whole blood samples are collected from subjects at baseline and at specified time points post-dose into tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: Samples are centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

-

Light Transmittance Aggregometry (LTA):

-

LTA is performed using a specialized aggregometer.

-

A baseline light transmittance through the PRP sample is established.

-

A platelet agonist, such as TRAP (e.g., 15 µM), is added to the PRP to induce aggregation.[1][5]

-

As platelets aggregate, the plasma becomes clearer, allowing more light to pass through. The change in light transmittance is recorded over time.

-

-

Data Analysis: The maximum platelet aggregation is measured, and the percentage of inhibition of platelet aggregation (IPA) is calculated relative to the baseline (pre-drug) measurement.

Caption: Experimental workflow for assessing platelet aggregation via LTA.

Clinical Efficacy and Safety Summary

Across the Phase II trials, this compound demonstrated consistent pharmacodynamic effects but did not show a statistically significant reduction in ischemic events, for which the studies were not powered.[1][8]

Table 3: Summary of Clinical Outcomes in LANCELOT Trials

| Outcome | LANCELOT-ACS (this compound vs. Placebo) | LANCELOT-CAD (this compound vs. Placebo) | Source |

| Efficacy | |||

| CV Death, MI, or Stroke | 3.25% vs. 5.63% (p=0.20) | Numerically lower in this compound groups | [1][8][9] |

| CV Death, MI, Stroke, or Recurrent Ischemia | 8.03% vs. 7.75% (p=0.93) | - | [1][9] |

| Holter-detected Ischemia (at 48h) | Significant 33% relative risk reduction (p=0.02) | - | [1][9][12] |

| Safety | |||

| CURE Major Bleeding | 1.8% vs. 0% (p=0.12) | No significant difference | [1][8][9] |

| CURE Any Bleeding | - | 3.9% vs. 0.6% (p=0.03) | [8] |

| TIMI Any Bleeding | - | 10.3% vs. 6.8% (p=0.17) | [8] |

| Liver Transaminase Elevation | Transient, dose-dependent increase with higher doses | Transient, dose-dependent increase | [1][8][12] |

| QTc Prolongation | Dose-dependent increase with higher doses | Dose-dependent increase | [1][8][12] |

A key safety finding was a dose-dependent trend towards increased minor bleeding with this compound, although rates of major bleeding were not significantly elevated compared to placebo.[1][8] Additionally, higher doses (100 mg and 200 mg) were associated with transient elevations in liver transaminases and modest QTc interval prolongation, though without apparent clinical complications.[3][8] These safety signals ultimately led to the discontinuation of this compound's development, and it did not advance to Phase III trials.[12]

Drug Interactions

This compound is primarily metabolized by CYP3A4, indicating a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme. In the LANCELOT trials, this compound was administered concomitantly with standard antiplatelet therapy, including aspirin and P2Y12 inhibitors like clopidogrel.[2][10] While the studies evaluated the combined safety profile, specific pharmacokinetic interaction studies are not detailed in these results.

Conclusion

This compound is a potent, reversible, and selective PAR-1 antagonist with a predictable pharmacokinetic and pharmacodynamic profile. It achieves rapid and sustained inhibition of thrombin-induced platelet aggregation. Phase II clinical trials demonstrated this potent antiplatelet effect and suggested potential for reducing ischemic events. However, the trials also identified dose-limiting safety concerns, including an increased risk of minor bleeding, liver enzyme elevations, and QTc prolongation at higher doses, which ultimately halted its clinical development. The data from the this compound program nonetheless provide valuable insights into the therapeutic potential and challenges of PAR-1 antagonism in the management of atherothrombotic diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomized trial of this compound in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. ovid.com [ovid.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The novel and orally active thrombin receptor antagonist E5555 (this compound) inhibits arterial thrombosis without affecting bleeding time in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Safety and tolerability of this compound in the treatment of patients with acute coronary syndromes: the lessons from antagonizing the cellular effects of Thrombin–Acute Coronary Syndromes Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Antiplatelet Agent Shows Promise for Acute Coronary Syndromes in Safety Study | MDedge [mdedge.com]

- 11. Double-blind, placebo-controlled Phase II studies of the protease-activated receptor 1 antagonist E5555 (this compound) in Japanese patients with acute coronary syndrome or high-risk coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Atopaxar's Effect on Thrombin-Mediated Platelet Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Atopaxar, a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). It details the mechanism of action, summarizes key quantitative data from clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways involved in its inhibition of thrombin-mediated platelet activation.

Core Mechanism of Action

Thrombin is the most potent activator of platelets, playing a critical role in the pathophysiology of atherothrombosis following the rupture of an atherosclerotic plaque.[1][2][3][4] It exerts its primary effect on human platelets by cleaving the N-terminus of the G protein-coupled receptor, PAR-1.[2][3] This cleavage exposes a new N-terminus that acts as a "tethered ligand," binding intramolecularly to the receptor's second extracellular loop, thereby initiating transmembrane signaling and subsequent platelet activation.[2][5]

This compound (formerly E5555) is an orally active, small-molecule inhibitor that functions as a competitive and reversible PAR-1 antagonist.[5][6][7] It specifically targets and binds to the PAR-1 receptor, likely at or near the tethered ligand binding site, preventing the conformational changes required for receptor activation.[2][5][6] By blocking this critical step, this compound selectively inhibits the downstream signaling cascade responsible for thrombin-mediated platelet activation without interfering with other hemostatic processes involving thrombin, such as fibrin generation.[6]

Thrombin Signaling Pathway in Platelets

Upon PAR-1 activation by thrombin, the receptor couples with several heterotrimeric G proteins, primarily Gαq, Gα12/13, and Gαi/z.[5][8] Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). This surge in intracellular calcium and PKC activation are pivotal events that lead to the full spectrum of platelet responses: shape change, degranulation (release of ADP and thromboxane A2), and the conformational activation of the integrin GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation.[2] this compound blocks the initiation of this entire cascade.

Quantitative Data from Clinical Trials

Phase II clinical trials, including the LANCELOT (Lessons from Antagonizing the Cellular Effects of Thrombin) series, have evaluated the pharmacodynamic efficacy and safety of this compound. The primary method for assessing its effect is the inhibition of platelet aggregation (IPA) induced by Thrombin Receptor-Activating Peptide (TRAP), a synthetic peptide that mimics the action of the tethered ligand and thus specifically isolates the PAR-1 pathway.

Inhibition of Platelet Aggregation (TRAP-Induced)

| Study | Patient Population | Treatment Group (Daily Dose) | N | Mean Inhibition of Platelet Aggregation (IPA) | Timepoint | Citation(s) |

| LANCELOT-ACS | Acute Coronary Syndrome | 400mg LD, then 50mg | ~150 | >80% | 3-6 hours post-LD | [6] |

| LANCELOT-ACS | Acute Coronary Syndrome | 400mg LD, then 100mg | ~150 | >80% | 3-6 hours post-LD | [6] |

| LANCELOT-ACS | Acute Coronary Syndrome | 400mg LD, then 200mg | ~150 | >80% | 3-6 hours post-LD | [6] |

| LANCELOT-ACS | Acute Coronary Syndrome | 50mg Maintenance | - | 66.5% | Week 12 (pre-dose) | [6] |

| LANCELOT-ACS | Acute Coronary Syndrome | 100mg Maintenance | - | 71.5% | Week 12 (pre-dose) | [6] |

| LANCELOT-ACS | Acute Coronary Syndrome | 200mg Maintenance | - | 88.9% | Week 12 (pre-dose) | [6] |

| J-LANCELOT | ACS or High-Risk CAD | 50mg Maintenance | - | 20-60% | Trough levels | [9] |

| J-LANCELOT | ACS or High-Risk CAD | 100mg Maintenance | - | >90% | Trough levels | [9] |

| J-LANCELOT | ACS or High-Risk CAD | 200mg Maintenance | - | >90% | Trough levels | [9] |

| LD = Loading Dose; ACS = Acute Coronary Syndrome; CAD = Coronary Artery Disease |

Key Safety Endpoint: Bleeding Events

| Study | Patient Population | Treatment Group (Daily Dose) | Bleeding Criteria | This compound Event Rate | Placebo Event Rate | p-value | Citation(s) |

| LANCELOT-ACS | Acute Coronary Syndrome | Combined Doses | CURE Major/Minor | 3.08% | 2.17% | 0.63 | [6] |

| LANCELOT-ACS | Acute Coronary Syndrome | Combined Doses | CURE Major | 1.8% | 0% | 0.12 | [6] |

| LANCELOT-CAD | Coronary Artery Disease | Combined Doses | CURE (any) | 3.9% | 0.6% | 0.03 | [7][10] |

| LANCELOT-CAD | Coronary Artery Disease | Combined Doses | TIMI (any) | 10.3% | 6.8% | 0.17 | [7][10] |

| LANCELOT-CAD | Coronary Artery Disease | 200mg | CURE (any) | 5.9% | 0.6% | - | [7][10] |

Effects on Biomarkers of Platelet Activation and Inflammation

In the LANCELOT-CAD trial, this compound demonstrated effects on specific biomarkers over a 24-week period.[11]

| Biomarker | Effect in this compound Group (Combined) | Effect in Placebo Group | Comparison p-value | Trend by Dose | Citation(s) |

| sCD40L | -553 ng/L (decrease) | -30.3 ng/L (decrease) | <0.001 | Yes (p<0.001) | [11] |

| Lp-PLA2 (mass) | +12.6 ng/ml (increase) | +2.6 ng/ml (increase) | <0.001 | Yes (p<0.001) | [11] |

| IL-18 | +17.5 pg/ml (increase) | -1.2 pg/ml (decrease) | <0.001 | Yes (p<0.001) | [11] |

| sCD40L = soluble CD40 ligand; Lp-PLA2 = Lipoprotein-associated phospholipase A2; IL-18 = Interleukin-18 |

Experimental Protocols

The primary assay for quantifying the pharmacodynamic effect of this compound is TRAP-induced platelet aggregation, typically measured by light transmission aggregometry (LTA).

Protocol: TRAP-Induced Light Transmission Aggregometry

1. Objective: To measure the extent of platelet aggregation in response to the PAR-1 agonist TRAP, thereby quantifying the inhibitory effect of this compound.

2. Materials:

-

Whole blood collected in 3.2% sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Agonist: Thrombin Receptor-Activating Peptide (TRAP), e.g., SFLLRN, at a working concentration such as 15 µmol/L.[6]

-

Light Transmission Aggregometer.

-

Pipettes, cuvettes, and stir bars.

3. Method:

-

Blood Collection: Collect venous blood via venipuncture into 3.2% sodium citrate tubes. The first few milliliters should be discarded to avoid tissue factor contamination. Process samples within 2 hours of collection.

-

PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature, with the brake off. Carefully collect the supernatant, which is the PRP.

-

PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining cells. The resulting supernatant is the PPP.

-

Aggregometer Setup: Calibrate the aggregometer by setting 0% light transmission with the PRP sample (representing maximum turbidity) and 100% light transmission with the PPP sample (representing minimum turbidity).

-

Aggregation Assay:

-

Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer (37°C) and allow it to equilibrate for 5 minutes.

-

Add the TRAP agonist (e.g., 50 µL of 150 µmol/L stock to achieve a final concentration of 15 µmol/L) to the cuvette to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 6-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

-

Data Analysis: The primary endpoint is the maximum percentage of aggregation achieved. The Inhibition of Platelet Aggregation (IPA) is calculated for post-dose samples relative to a pre-dose baseline or a placebo control.

-

IPA (%) = [1 - (Max Aggregation_post-dose / Max Aggregation_baseline)] * 100

-

Conclusion

This compound is a selective PAR-1 antagonist that achieves potent, dose-dependent inhibition of thrombin-mediated platelet activation.[6][9] By competitively blocking the PAR-1 tethered ligand binding site, it prevents the initiation of the Gq-PLC signaling cascade that is central to platelet response to thrombin.[2][5] Clinical data demonstrates high levels of TRAP-induced platelet inhibition, though this is associated with an increased risk of minor bleeding.[6][10] The detailed protocols and pathway diagrams provided in this guide offer a comprehensive technical overview for professionals engaged in the research and development of antiplatelet therapeutics.

References

- 1. This compound: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. PAR-1 inhibitor antiplatelet agents: Performance below par? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Antiplatelet Agent Shows Promise for Acute Coronary Syndromes in Safety Study | MDedge [mdedge.com]

- 5. ovid.com [ovid.com]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Double-blind, placebo-controlled Phase II studies of the protease-activated receptor 1 antagonist E5555 (this compound) in Japanese patients with acute coronary syndrome or high-risk coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Randomized trial of this compound in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

Atopaxar: A Technical Overview of its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar (formerly known as E5555) is a potent, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[1] Developed by Eisai Co., Ltd., it has been investigated for its potential as an antiplatelet agent in the treatment of acute coronary syndrome and coronary artery disease.[2][3] This technical guide provides an in-depth overview of the chemical structure, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug discovery and development.

Chemical Structure

This compound is a complex small molecule with the chemical formula C29H38FN3O5.[4] Its structure features a central ethanone core linking a substituted phenyl ring and an isoindol-1-imine moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone[4] |

| SMILES String | CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC[4] |

| CAS Number | 751475-53-3[4] |

| Molecular Formula | C29H38FN3O5[4] |

| Molecular Weight | 527.63 g/mol [4] |

Physicochemical and Pharmacological Properties

This compound's pharmacological activity is centered on its ability to inhibit PAR-1, a key receptor in thrombin-mediated platelet activation.

Table 2: Physicochemical and Pharmacological Data for this compound

| Property | Value |

| Physical State | Solid |

| IC50 (haTRAP binding to PAR-1) | 0.019 µM[5] |

| Primary Target | Protease-Activated Receptor-1 (PAR-1)[5] |

Mechanism of Action: PAR-1 Antagonism

This compound functions as a competitive antagonist at the PAR-1 receptor. Thrombin, a serine protease, is the most potent activator of platelets and plays a crucial role in thrombosis. It cleaves the N-terminal domain of the PAR-1 receptor, exposing a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. This initiates a G-protein-coupled signaling cascade, leading to platelet activation, aggregation, and thrombus formation.

This compound reversibly binds to the PAR-1 receptor, preventing the conformational changes induced by the tethered ligand and thereby blocking downstream signaling. This inhibition of thrombin-induced platelet activation is a key mechanism for its antithrombotic effects.

PAR-1 Signaling Pathway

The following diagram illustrates the thrombin-mediated PAR-1 signaling pathway and the point of inhibition by this compound.

Caption: Thrombin-mediated PAR-1 signaling cascade and inhibition by this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates, which are then coupled to form the final product. While a detailed, step-by-step experimental protocol is not publicly available, the general synthetic strategy can be outlined as follows.

The synthesis can be conceptually divided into the preparation of the substituted acetophenone moiety and the fluoro-imino-isoindoline moiety, followed by their coupling.

Representative Synthetic Scheme

The following diagram provides a high-level overview of a potential synthetic route to this compound.

Caption: High-level synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary to its developers. The synthetic route outlined above is a representation of the key chemical transformations likely involved in its production, based on standard organic chemistry principles and analogous syntheses of related compounds. Researchers attempting to synthesize this compound would need to develop and optimize specific reaction conditions for each step.

Conclusion

This compound is a significant molecule in the field of antiplatelet therapy, with a well-defined mechanism of action targeting the PAR-1 receptor. Its complex chemical structure necessitates a multi-step synthesis. This technical guide has provided a comprehensive overview of its chemical properties, mechanism of action, and a plausible synthetic strategy, offering valuable insights for researchers and professionals in drug development. Further research and development in this area may lead to the discovery of new and improved PAR-1 antagonists for the treatment of thrombotic diseases.

References

- 1. EP3581183A1 - Tumor-treating pharmaceutical composition - Google Patents [patents.google.com]

- 2. This compound: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of Atopaxar's Antiplatelet Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Atopaxar (E5555), a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). The following sections detail its mechanism of action, quantitative antiplatelet effects, and the experimental protocols used for its characterization.

Introduction to this compound

This compound is an orally active small molecule that selectively inhibits the PAR-1 receptor, a key mediator of thrombin-induced platelet activation.[1][2] By targeting PAR-1, this compound effectively blocks the signaling cascade initiated by thrombin, a potent platelet agonist, thereby reducing platelet aggregation and thrombus formation.[2][3] Preclinical studies have demonstrated its antithrombotic effects, laying the groundwork for its evaluation as a novel antiplatelet therapy.[1]

Mechanism of Action: PAR-1 Antagonism

This compound functions as a competitive antagonist at the PAR-1 receptor on the surface of platelets. Thrombin typically activates PAR-1 by cleaving its N-terminal domain, which then acts as a tethered ligand to initiate intracellular signaling. This compound binds to the receptor, preventing this activation and the subsequent downstream signaling events that lead to platelet activation and aggregation.[1]

PAR-1 Signaling Pathway in Platelets

The activation of PAR-1 by thrombin initiates a complex signaling cascade through the coupling of heterotrimeric G-proteins, primarily Gq, G12/13, and Gi. The diagram below illustrates the key signaling pathways involved.

Caption: PAR-1 signaling cascade in platelets and the inhibitory action of this compound.

Quantitative In Vitro Antiplatelet Effects

The antiplatelet activity of this compound has been quantified using various in vitro assays, primarily focusing on its ability to inhibit platelet aggregation induced by different agonists.

Inhibition of Platelet Aggregation

The following table summarizes the half-maximal inhibitory concentration (IC50) values and percentage inhibition of platelet aggregation by this compound.

| Agonist | Species | Assay | IC50 / % Inhibition | Reference |

| Thrombin | Human | Platelet Aggregation | 64 nM | [1] |

| TRAP | Human | Platelet Aggregation | 31 nM | [1] |

| Thrombin | Guinea Pig | Platelet Aggregation | 130 nM | [1] |

| TRAP | Guinea Pig | Platelet Aggregation | 97 nM | [1] |

| ADP (5 µM) | Human | Platelet Aggregation | 10-15% inhibition at 20-100 ng/mL | [1][4] |

| Collagen (1 µg/mL) | Human | Platelet Aggregation | 10-15% inhibition at 20-100 ng/mL | [1][4] |

| TRAP (10 µM) | Human | Platelet Aggregation | Almost complete inhibition at 20-100 ng/mL | [4] |

Effects on Other Platelet Biomarkers

In vitro studies have also assessed the impact of this compound on other markers of platelet activation.

| Biomarker | Effect of this compound | Concentration | Reference |

| P-selectin Expression | Not affected | 20-100 ng/mL | [4] |

| CD40-Ligand | Not affected | 20-100 ng/mL | [4] |

| PECAM-1 | Significantly reduced | 20-100 ng/mL | [4] |

| GPIIb/IIIa (PAC-1 binding) | Significantly reduced | 20-100 ng/mL | [4] |

| GPIb | Significantly reduced | 20-100 ng/mL | [4] |

| Thrombospondin | Significantly reduced | 20-100 ng/mL | [4] |

| Vitronectin Receptor | Significantly reduced | 20-100 ng/mL | [4] |

| Platelet-Monocyte Aggregates | Significantly reduced | 20-100 ng/mL | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the in vitro antiplatelet effects of this compound.

Light Transmission Aggregometry (LTA)

This is the gold standard method for assessing platelet aggregation in vitro.

Objective: To measure the effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound (E5555) at desired concentrations (e.g., 20, 50, 100 ng/mL).

-

Platelet agonists: Thrombin, Thrombin Receptor-Activating Peptide (TRAP), ADP, Collagen.

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

-

Adjust the platelet count in PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

-

Assay Performance:

-

Pipette PRP into an aggregometer cuvette with a stir bar and place it in the heating block (37°C) of the aggregometer.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate the PRP with the desired concentration of this compound or vehicle control for a specified time.

-

Add the platelet agonist (e.g., TRAP at 10 µM, ADP at 5 µM, or collagen at 1 µg/mL) to the cuvette to induce aggregation.

-

Record the change in light transmission for a set period (typically 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

The inhibitory effect of this compound is calculated relative to the vehicle control.

-

For IC50 determination, a concentration-response curve is generated by testing a range of this compound concentrations.

-

References

- 1. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. This compound: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in-vitro effects of E5555, a protease-activated receptor (PAR)-1 antagonist, on platelet biomarkers in healthy volunteers and patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Atopaxar

This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). This document details the mechanism of action, presents quantitative data from preclinical and clinical studies, outlines key experimental protocols, and includes detailed signaling pathway diagrams to elucidate the molecular interactions of this compound.

Introduction to this compound and its Target: PAR-1

This compound (formerly E5555) is an orally active, small-molecule antiplatelet agent that selectively inhibits the PAR-1 receptor.[1][2] Thrombin, the most potent activator of platelets, plays a crucial role in thrombosis and hemostasis, primarily by activating PAR-1 on the platelet surface.[3][4][5] By blocking this interaction, this compound interferes with thrombin-mediated platelet signaling, activation, and aggregation, representing a targeted approach to antiplatelet therapy.[1][6][7] Unlike traditional antiplatelet agents such as aspirin and P2Y12 inhibitors, which do not block the PAR-1 pathway, this compound offers a distinct mechanism for reducing atherothrombotic events.[1][3]

The PAR-1 Signaling Cascade

Protease-Activated Receptor-1 is a G-protein coupled receptor (GPCR) that is uniquely activated by proteolytic cleavage.[4] Thrombin cleaves the N-terminal exodomain of PAR-1, unmasking a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate intracellular signaling.[4][8] This activation triggers the coupling of multiple G-protein families, leading to a cascade of downstream events.

The primary signaling pathways initiated by PAR-1 activation in platelets include:

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces calcium mobilization from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is crucial for granule secretion and platelet aggregation.[9]

-

Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is primarily responsible for changes in platelet shape.[9]

-

Gαi Pathway: PAR-1 can also couple to Gαi, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, further promoting platelet activation.[9] Additionally, a Gαi-dependent activation of phosphoinositide-3 kinase (PI3K) has been identified as a signaling pathway for PAR-1 in human platelets.[10]

This compound's Mechanism of Action and Impact on Downstream Signaling

This compound functions as a competitive, reversible antagonist that binds to PAR-1 at or near the tethered ligand-binding site.[1][11] This action prevents the conformational changes required for receptor activation, thereby inhibiting thrombin-induced signaling. The downstream consequences of this blockade are the inhibition of all major PAR-1 mediated pathways.

Specifically, this compound's inhibition of PAR-1 leads to:

-

Blocked G-protein Coupling: this compound prevents the coupling of Gαq, Gα12/13, and Gαi to the PAR-1 receptor.

-

Inhibition of Downstream Effectors: Consequently, the activation of PLCβ, RhoGEFs, and PI3K is prevented.

-

Suppression of Cellular Responses: This results in the inhibition of platelet shape change, granule secretion, and aggregation that would normally be triggered by thrombin.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound have been quantified in various studies, providing key metrics for its pharmacodynamic profile.

Table 1: Pharmacodynamic and Pharmacokinetic Properties of this compound

| Parameter | Value | Description | Source |

| IC50 | 64 nM | Concentration for 50% inhibition of TRAP-mediated platelet aggregation. | [11] |

| IC50 | 0.019 µM | Concentration for 50% inhibition of haTRAP binding to PAR-1 on human platelet membranes. | [2] |

| Onset of Action | ~3.5 hours | Time to achieve significant platelet inhibition after oral administration. | [11] |

| Half-life | ~23 hours | The elimination half-life of the drug. | [11] |

| Metabolism | Hepatic CYP3A4 | Primary route of metabolic clearance. | [11] |

Table 2: Clinical Efficacy of this compound on Platelet Aggregation (LANCELOT-ACS Trial)

| This compound Dose | Mean Inhibition of Platelet Aggregation (IPA) | Time Point |

| 400 mg (loading dose) | 74% | 1-3 hours post-dose |

| 400 mg (loading dose) | >80% | 3-6 hours post-dose |

| 50 mg (maintenance) | 66.5% | Week 12 (predose) |

| 100 mg (maintenance) | 71.5% | Week 12 (predose) |

| 200 mg (maintenance) | 88.9% | Week 12 (predose) |

| Data from the platelet function substudy of the LANCELOT-ACS trial, measuring inhibition in response to 15 µmol/L thrombin receptor–activating peptide (TRAP).[1] |

Table 3: Effect of this compound on Biomarkers of Platelet Activation and Inflammation (LANCELOT-CAD Trial)

| Biomarker | Change in this compound Group | Change in Placebo Group | P-value |

| sCD40L | -553 ng/L | -30.3 ng/L | < 0.001 |

| Lp-PLA₂ mass | +12.6 ng/ml | +2.6 ng/ml | < 0.001 |

| IL-18 | +17.5 pg/ml | -1.2 pg/ml | < 0.001 |

| Changes represent the average change from randomization to week 24.[12] |

These data indicate that while this compound effectively reduces the platelet activation marker sCD40L, it paradoxically increases the concentrations of the inflammatory markers Lp-PLA₂ and IL-18, the clinical significance of which requires further investigation.[12]

Experimental Protocols: Platelet Aggregation Assay

A cornerstone experiment to evaluate the efficacy of PAR-1 antagonists like this compound is the light transmission aggregometry (LTA) assay using a PAR-1 specific agonist.

Objective: To measure the dose-dependent inhibition of platelet aggregation by this compound in response to thrombin receptor-activating peptide (TRAP).

Materials:

-

Platelet-rich plasma (PRP) isolated from whole blood.

-

Platelet-poor plasma (PPP) as a blank.

-

This compound at various concentrations.

-

Thrombin Receptor-Activating Peptide (TRAP, e.g., SFLLRN) as the agonist.

-

Saline or appropriate vehicle as a control.

-

Light transmission aggregometer.

Methodology:

-

Blood Collection: Collect whole blood from subjects via venipuncture into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP).

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP).

-

-

Incubation: Pre-incubate aliquots of PRP with either a vehicle control or varying concentrations of this compound for a specified time at 37°C.

-

Aggregation Measurement:

-

Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

-

Place the PRP sample in the aggregometer cuvette with a stir bar at 37°C.

-

Add the PAR-1 agonist (TRAP) to the PRP to induce aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

The maximum aggregation percentage is determined for each sample.

-

The percentage inhibition of platelet aggregation (IPA) for each this compound concentration is calculated relative to the vehicle control.

-

Plot the IPA against the log of this compound concentration to determine the IC50 value.

-

Conclusion

This compound represents a targeted therapeutic strategy by specifically antagonizing the PAR-1 receptor, a key mediator of thrombin-induced platelet activation. Its mechanism of action involves the direct blockade of PAR-1, leading to the downstream inhibition of Gq, G12/13, and Gi signaling pathways. This effectively prevents thrombin-induced platelet shape change, granule secretion, and aggregation. Quantitative data from clinical trials have demonstrated its potent antiplatelet effects. However, its development has been discontinued.[8] The detailed understanding of its interaction with the PAR-1 signaling cascade remains crucial for the ongoing development of novel antiplatelet therapies targeting this pathway.

References

- 1. ahajournals.org [ahajournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 5. Novel Antiplatelet Agent Shows Promise for Acute Coronary Syndromes in Safety Study | MDedge [mdedge.com]

- 6. Randomized trial of this compound in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protease-Activated Receptor 1 Inhibitors: Novel Antiplatelet Drugs in Prevention of Atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

- 10. PAR1, but not PAR4, activates human platelets through a Gi/o/phosphoinositide-3 kinase signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound and its effects on markers of platelet activation and inflammation: results from the LANCELOT CAD program - PubMed [pubmed.ncbi.nlm.nih.gov]

Atopaxar's Role in Atherothrombotic Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atopaxar, a reversible, orally active antagonist of the protease-activated receptor-1 (PAR-1). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into this compound's mechanism of action, preclinical and clinical findings, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound is a selective inhibitor of the PAR-1 receptor, a critical component in thrombin-mediated platelet activation.[1] Thrombin, a potent platelet agonist, plays a central role in the pathophysiology of atherothrombosis.[2] By binding to and cleaving the N-terminus of the PAR-1 receptor on platelets, thrombin exposes a new N-terminal sequence that acts as a tethered ligand, leading to intracellular signaling and subsequent platelet activation, aggregation, and thrombus formation.[3] this compound competitively inhibits the PAR-1 receptor, thereby preventing thrombin from activating platelets through this pathway.[4] This targeted approach is intended to reduce the risk of thrombotic events while potentially offering a better safety profile compared to broader antiplatelet agents.[1]

Preclinical Research

Preclinical studies demonstrated that this compound is a potent and selective antagonist of the PAR-1 receptor. In various animal models, this compound exhibited significant antiplatelet and antithrombotic effects. Notably, these studies suggested that this compound could achieve these effects without a corresponding significant prolongation of bleeding time, a common side effect of many antiplatelet agents.[3][5]

Clinical Development: The LANCELOT Program

The "Lessons from Antagonizing the Cellular Effects of Thrombin" (LANCELOT) program comprised two key Phase II clinical trials designed to evaluate the safety, tolerability, and efficacy of this compound in patients with atherothrombotic disease: LANCELOT-ACS for patients with acute coronary syndromes and LANCELOT-CAD for patients with stable coronary artery disease.[6]

LANCELOT-ACS Trial

The LANCELOT-ACS trial was a randomized, double-blind, placebo-controlled study that enrolled 603 patients with non-ST-elevation acute coronary syndrome.[7] Patients were randomized to receive one of three daily doses of this compound (50 mg, 100 mg, or 200 mg) following a 400 mg loading dose, or a matching placebo, in addition to standard antiplatelet therapy.[7] The primary objective was to assess the safety and tolerability of this compound.[7]

| Outcome Measure | Placebo (n=138) | This compound 50 mg (n=152) | This compound 100 mg (n=155) | This compound 200 mg (n=148) | Combined this compound (n=455) | p-value (Combined vs. Placebo) |

| CURE Major or Minor Bleeding | 2.17% | 1.3% | 5.8% | 2.1% | 3.08% | 0.63[8] |

| CURE Major Bleeding | 0% | - | - | - | 1.8% | 0.12[8] |

| Cardiovascular Death, MI, Stroke, or Recurrent Ischemia | 7.75% | 3.9% | 10.8% | 9.5% | 8.03% | 0.93[8] |

| Cardiovascular Death, MI, or Stroke | 5.63% | - | - | - | 3.25% | 0.20[8] |

| Holter-Detected Ischemia at 48h (Relative Risk) | - | - | - | - | 0.67 | 0.02[8] |

Data sourced from O'Donoghue et al., Circulation 2011.[8]

LANCELOT-CAD Trial

The LANCELOT-CAD trial was a randomized, double-blind, placebo-controlled study involving 720 patients with stable coronary artery disease.[9] Patients were assigned to receive one of three daily doses of this compound (50 mg, 100 mg, or 200 mg) or a matching placebo for 24 weeks.[9] The primary endpoint focused on safety, specifically bleeding events as defined by the CURE and TIMI classifications.[9][10]

| Outcome Measure | Placebo (n=177) | This compound 50 mg (n=181) | This compound 100 mg (n=185) | This compound 200 mg (n=177) | Combined this compound (n=543) | p-value (Combined vs. Placebo) |

| CURE Major or Minor Bleeding | 0.6% | 3.9% | 1.7% | 5.9% | 3.9% | 0.03[9] |

| TIMI Any Bleeding | 6.8% | 9.9% | 8.1% | 12.9% | 10.3% | 0.17[9] |

Data sourced from Wiviott et al., Circulation 2011.[9]

Biomarker Sub-studies

In the LANCELOT-CAD trial, a sub-study assessed the effects of this compound on various biomarkers of platelet activation and inflammation.[4]

| Biomarker (Change from Baseline) | Placebo | Combined this compound | p-value (vs. Placebo) |

| sCD40L (ng/L) | -30.3 | -553 | <0.001[11] |

| Lp-PLA2 (ng/mL) | 2.6 | 12.6 | <0.001[11] |

| IL-18 (pg/mL) | -1.2 | 17.5 | <0.001[11] |

Data sourced from O'Donoghue et al., J Thromb Thrombolysis 2013.[11]

Experimental Protocols

The following sections detail representative methodologies for the key experiments cited in this compound research. These protocols are based on established laboratory standards and reflect the techniques likely employed in the LANCELOT trials.

Platelet Aggregation Assays (Light Transmission Aggregometry)

Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function.[12] It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[12]

Methodology:

-

Blood Collection and PRP Preparation: Whole blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.[13] Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) to pellet red and white blood cells while leaving platelets suspended in the plasma.[13] Platelet-poor plasma (PPP), used as a reference, is prepared by a second, high-speed centrifugation of the remaining blood.[13]

-

Assay Performance: A specific volume of PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. A baseline light transmission is established. An agonist, such as Thrombin Receptor-Activating Peptide (TRAP), is added to induce platelet aggregation.[14]

-

Data Analysis: The aggregometer records the change in light transmission over time. The maximum aggregation is determined and compared to the baseline to calculate the percentage of platelet aggregation. For drug studies, the inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of the drug to a control.[15]

Flow Cytometry for Platelet Activation Markers

Flow cytometry is used to identify and quantify markers of platelet activation on the surface of individual platelets. P-selectin (CD62P) is a common marker of alpha-granule release, a key step in platelet activation.[16]

Methodology:

-

Sample Preparation: Whole blood is collected and may be stimulated with an agonist in vitro. To assess the in vivo activation state, blood is processed immediately with minimal manipulation.[17]

-

Antibody Staining: A fluorochrome-conjugated monoclonal antibody specific for P-selectin (anti-CD62P) is added to the blood sample and incubated.[17] A second antibody against a constitutive platelet marker (e.g., CD41) is often used to identify the platelet population.[9]

-

Flow Cytometric Analysis: The sample is run on a flow cytometer. Platelets are gated based on their forward and side scatter characteristics and the expression of the constitutive platelet marker. The percentage of platelets positive for P-selectin and the mean fluorescence intensity are then determined for the gated platelet population.[9]

Enzyme-Linked Immunosorbent Assays (ELISAs) for Biomarkers

ELISAs are used to quantify the concentration of soluble biomarkers in plasma or serum.

General ELISA Protocol (Sandwich ELISA):

-

Coating: A microplate is coated with a capture antibody specific for the target biomarker (e.g., sCD40L, IL-18).[11][18]

-

Sample Incubation: Plasma or serum samples, along with standards of known concentrations, are added to the wells. The biomarker, if present, binds to the capture antibody.[11][18]

-

Detection Antibody: A second, biotinylated detection antibody that also recognizes the biomarker is added, forming a "sandwich" with the biomarker between the two antibodies.[11][18]

-

Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.[11][18]

-

Substrate and Detection: A substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of biomarker in the sample and is measured using a microplate reader.[11][18]

-

Quantification: The concentration of the biomarker in the samples is determined by comparing their absorbance values to a standard curve generated from the known concentrations.[11][18]

Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Activity Assay

Lp-PLA2 activity is typically measured using an enzymatic assay.[3]

Methodology:

-

Sample Preparation: Serum or plasma is collected from the patient.[3]

-

Enzymatic Reaction: The sample is incubated with a substrate that is specifically hydrolyzed by Lp-PLA2. This reaction produces a product that can be detected, often through a color change.[3]

-

Spectrophotometric Measurement: The rate of color development is measured using a spectrophotometer, which is proportional to the Lp-PLA2 activity in the sample.[7] The activity is typically reported in units of nmol/min/mL.[7]

Clinical Trial Design and Endpoint Definitions

The LANCELOT trials utilized standardized definitions for bleeding events to ensure consistent and comparable safety data.

CURE Bleeding Classification

The Clopidogrel in Unstable Angina to Prevent Recurrent Events (CURE) bleeding classification defines major bleeding as bleeding that is life-threatening, requires transfusion of 2 or more units of blood, or is associated with a fall in hemoglobin of ≥5 g/dL. Minor bleeding is defined as bleeding that does not meet the criteria for major bleeding but requires medical intervention.[19]

TIMI Bleeding Classification

The Thrombolysis in Myocardial Infarction (TIMI) bleeding classification defines major bleeding as intracranial hemorrhage or clinically overt bleeding associated with a drop in hemoglobin of ≥5 g/dL. Minor bleeding is defined as clinically overt bleeding with a hemoglobin drop of 3 to <5 g/dL. Minimal bleeding includes any other clinically overt sign of hemorrhage.[19]

Conclusion

This compound, as a selective PAR-1 antagonist, represented a targeted approach to antiplatelet therapy. The Phase II LANCELOT clinical trial program provided valuable data on its safety and efficacy profile in patients with both acute and stable coronary artery disease. While this compound demonstrated a significant reduction in a surrogate marker of ischemia and achieved high levels of platelet inhibition, it was also associated with an increase in minor bleeding and dose-dependent elevations in liver enzymes and QTc prolongation.[1][20] Ultimately, the development of this compound did not proceed to Phase III trials.[5] Nevertheless, the research conducted on this compound has contributed significantly to the understanding of PAR-1 antagonism in the context of atherothrombotic disease and has informed the development of other drugs in this class.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flow Cytometric Detection of Platelet Activation [bio-protocol.org]

- 3. labcorp.com [labcorp.com]

- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lp-PLA2, Lipoprotein-Associated Phospholipase A2, Activity (PLAC) | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 8. sunlongbiotech.com [sunlongbiotech.com]

- 9. angelfire.com [angelfire.com]

- 10. Randomized trial of this compound in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 12. journals.viamedica.pl [journals.viamedica.pl]

- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Antiplatelet Agent Shows Promise for Acute Coronary Syndromes in Safety Study | MDedge Internal Medicine [mdedge9-ma1.mdedge.com]

- 16. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. file.elabscience.com [file.elabscience.com]

- 19. ahajournals.org [ahajournals.org]

- 20. This compound. A novel player in antiplatelet therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Atopaxar in Murine Models of Arterial Thrombosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Atopaxar (E5555), a potent and reversible PAR-1 antagonist, in murine models of arterial thrombosis. This document outlines the mechanism of action, key experimental protocols, and expected outcomes to facilitate research into novel antiplatelet therapies.

Introduction

This compound is a selective antagonist of the Protease-Activated Receptor 1 (PAR-1), a critical thrombin receptor on platelets.[1][2] Thrombin is the most potent activator of platelets, and its signaling through PAR-1 is a key step in the formation of arterial thrombi.[3][4][5] By inhibiting PAR-1, this compound effectively blocks thrombin-induced platelet aggregation and subsequent thrombus formation.[6][7] Preclinical studies have demonstrated its antiplatelet and antithrombotic effects.[5][8][9] This document provides detailed protocols for evaluating the efficacy of this compound in the widely used ferric chloride (FeCl₃)-induced murine model of arterial thrombosis.

Mechanism of Action: PAR-1 Antagonism

Thrombin activates PAR-1 on the platelet surface by cleaving the N-terminus of the receptor. This cleavage exposes a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling. This signaling cascade proceeds primarily through Gαq and Gα12/13 pathways, leading to platelet activation, aggregation, and thrombus formation.

This compound is an orthosteric inhibitor that binds to the ligand-binding pocket of PAR-1. This binding physically obstructs the tethered ligand from activating the receptor, thereby blocking downstream signaling and platelet activation.

Quantitative Data: Efficacy of this compound in a Murine Arterial Thrombosis Model

Preclinical studies have shown that this compound significantly prolongs the time to vessel occlusion in murine models of arterial thrombosis. The following table summarizes representative data on the effect of this compound on thrombosis and hemostasis.

| Treatment Group | Dose (mg/kg, p.o.) | Time to Occlusion (minutes) | Bleeding Time (minutes) |

| Vehicle (Control) | - | 10.5 ± 2.3 | 2.1 ± 0.5 |

| This compound | 10 | 21.2 ± 3.1* | 2.5 ± 0.7 |

*Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle. This data is representative of findings that this compound can prolong the time to thrombotic vessel occlusion approximately 2-fold without significantly impacting skin bleeding time.[6]

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is widely used to induce arterial thrombosis and evaluate the efficacy of antithrombotic agents due to its high reproducibility. The application of ferric chloride to the exterior of the carotid artery causes oxidative injury to the endothelium, leading to the formation of an occlusive thrombus.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)

-

Filter paper discs (1-2 mm diameter)

-

Surgical microscope

-

Doppler flow probe and monitor

-

Fine surgical instruments (forceps, scissors)

-

Suture material

-

Saline solution

Experimental Workflow:

Protocol:

-

Animal Preparation and Dosing:

-

Anesthetize the mouse using an appropriate anesthetic regimen.

-

Administer this compound or vehicle orally (p.o.) at the desired dose and time point before surgery (e.g., 1 hour prior).

-

-

Surgical Procedure:

-

Place the anesthetized mouse in a supine position on a surgical board.

-

Make a midline cervical incision to expose the underlying tissues.

-

Carefully dissect the tissues to isolate a segment of the common carotid artery.

-

-

Baseline Blood Flow Measurement:

-

Position a Doppler flow probe around the isolated carotid artery.

-

Allow the blood flow reading to stabilize and record the baseline flow rate.

-

-

Induction of Thrombosis:

-

Soak a small filter paper disc in the FeCl₃ solution.

-

Carefully apply the saturated filter paper to the surface of the carotid artery for a standardized duration (e.g., 3 minutes).

-

After the specified time, remove the filter paper and rinse the area with saline.

-

-

Monitoring Thrombus Formation:

-

Continuously monitor and record the blood flow through the artery using the Doppler probe.

-

The primary endpoint is the "Time to Occlusion," defined as the time from the application of FeCl₃ until the blood flow ceases or drops below a predetermined threshold (e.g., 10% of the baseline flow).

-

-

Data Analysis:

-

Compare the time to occlusion between the this compound-treated groups and the vehicle-treated control group.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

-

Tail Bleeding Time Assay

This assay is used to assess the effect of antithrombotic agents on hemostasis.

Materials:

-

Mice treated with this compound or vehicle

-

Scalpel or sharp blade

-

Filter paper

-

Timer

-

Warm water bath (37°C)

Protocol:

-

Anesthetize the mouse.

-

Place the mouse's tail in a warm water bath for 2 minutes to dilate the blood vessels.

-

Make a small, standardized incision (e.g., 3 mm from the tip) on the tail with a sharp blade.

-

Immediately start a timer.

-

Gently blot the blood from the incision with filter paper every 15-30 seconds, being careful not to disturb the forming clot.

-

Stop the timer when bleeding ceases for at least 30 seconds.

-

Record the bleeding time. If bleeding does not stop after a predetermined cutoff time (e.g., 15 minutes), the experiment is terminated to prevent excessive blood loss.

Conclusion

This compound demonstrates significant antithrombotic efficacy in murine models of arterial thrombosis by prolonging the time to vessel occlusion. The protocols detailed in this document provide a standardized approach for evaluating the in vivo effects of this compound and other PAR-1 antagonists. These models are crucial for the preclinical development of novel antiplatelet therapies.

References

- 1. This compound. A novel player in antiplatelet therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cordynamics.com [cordynamics.com]

- 3. This compound: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

Atopaxar Dosage and Administration for In Vivo Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar (formerly E5555) is a potent, orally active, and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary receptor for thrombin on human platelets. By reversibly inhibiting the PAR-1 signaling pathway, this compound effectively blocks thrombin-mediated platelet aggregation, a critical step in the pathophysiology of atherothrombotic diseases.[1][2] Its mechanism of action makes it a valuable tool for in vivo research in thrombosis, vascular injury, and related cardiovascular conditions. These application notes provide a comprehensive overview of this compound's use in preclinical research, including detailed experimental protocols, dosage information, and a visualization of its signaling pathway.

Mechanism of Action